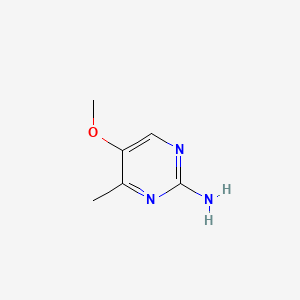

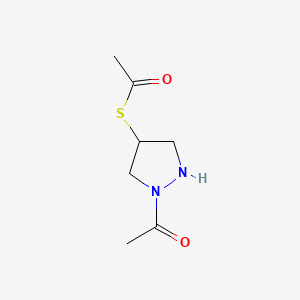

![molecular formula C10H11NO2 B592776 (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one CAS No. 1190363-44-0](/img/structure/B592776.png)

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

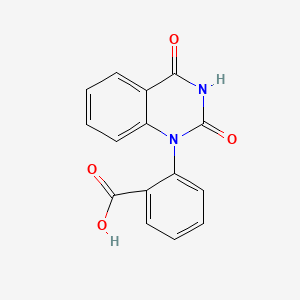

“®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO2 . It is used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .

Synthesis Analysis

The synthesis of pyridine-based compounds like “®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one” often involves the use of precursors and catalysts . For instance, one method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Chemical Reactions Analysis

Pyridine-based compounds, such as “®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one”, are known to exhibit significant clinical diversity . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .Aplicaciones Científicas De Investigación

Synthesis Methodologies :

- A study on the synthesis of related compounds, involving the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into derivatives like 9-hydroxy-derivative (23) (Jones, Jones, & Robinson, 1973).

- Research on copper-catalyzed cycloaddition involving 9H-cyclohepta[b]pyridin-9-one as a diene cycloaddition partner to construct bicycles (Gritsch, Giménez-Nueno, Wonilowicz, & Sarpong, 2019).

- Development of novel 2-alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles (Girgis & Ahmed-Farag, 2003).

Biological Activities :

- Synthesis and evaluation of analogues for antiulcer activities, particularly a novel antipeptic agent, TY-11345, showing strong (H+ + K+)-ATPase inhibitory activity and antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).

- Investigation of antiinflammatory activity of compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues, with particular emphasis on compound WY-28342 (Calhoun et al., 1995).

Structural Studies :

- Crystallographic analysis of various derivatives, enhancing understanding of molecular structures and interactions (Albov, Rybakov, Babaev, Fedyanin, & Aslanov, 2004).

- Detailed structural characterization of compounds including 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (Nagalakshmi et al., 2015).

Propiedades

IUPAC Name |

(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNXHQSAOHUNDA-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one | |

Q & A

Q1: What is the significance of the asymmetric transfer hydrogenation (ATH) reaction in the synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one for Rimegepant production?

A: The synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key chiral intermediate for Rimegepant, relies heavily on the efficiency and selectivity of the asymmetric transfer hydrogenation (ATH) reaction []. This reaction allows for the introduction of a chiral center with high enantioselectivity, which is crucial for the pharmacological activity of Rimegepant. The research paper by Jiang et al. [] focuses on optimizing this ATH process using a ruthenium-based catalyst and formic acid as the hydrogen source. This approach proved to be highly efficient, achieving a high yield (92.1%) and excellent enantioselectivity (99.9% ee) of the target compound []. The mild reaction conditions and low catalyst loading (0.5 mol%) make this optimized ATH process cost-effective and readily scalable for industrial production of Rimegepant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

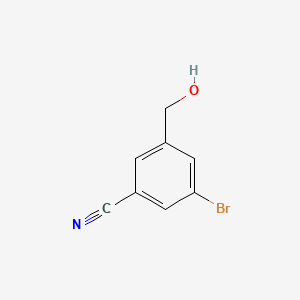

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)